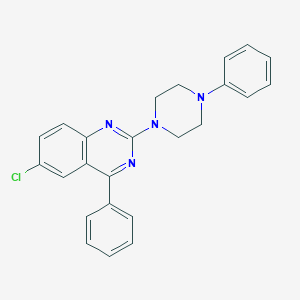

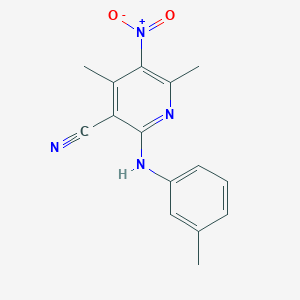

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is a chemical compound with the CAS Number: 313398-51-5 . It has a molecular weight of 324.81 . It is usually in powder form .

Synthesis Analysis

The synthesis of quinazoline derivatives like “6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” often involves the coupling of appropriate acid chlorides with anthranilic acid derivatives, followed by cyclization .Molecular Structure Analysis

The InChI code for “6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is1S/C18H17ClN4/c19-14-6-7-16-15 (12-14)17 (13-4-2-1-3-5-13)22-18 (21-16)23-10-8-20-9-11-23/h1-7,12,20H,8-11H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

“6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is a powder that is stored at room temperature . Its molecular weight is 324.81 .科学研究应用

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They can act on various pathways involved in cancer cell proliferation and survival. For instance, some quinazoline compounds are known to inhibit tyrosine kinase enzymes, which are crucial for signal transduction in cancer cells . The specific compound may similarly exhibit anticancer activity by interfering with these pathways.

Anti-Inflammatory Properties

These derivatives also display significant anti-inflammatory effects. They can modulate the body’s inflammatory response, which is beneficial not only in treating inflammation-related disorders but also in cancer therapy, where inflammation plays a key role in tumor progression .

Antibacterial Effects

The antibacterial properties of quinazoline derivatives make them potential candidates for the development of new antibiotics. They can act against various bacterial strains, helping to address the growing concern of antibiotic resistance .

Analgesic Effects

Quinazoline derivatives can function as analgesics, providing pain relief by inhibiting pain signals. This application is particularly relevant in the context of chronic pain management, where there is a constant need for effective and non-addictive painkillers .

Antiviral Activity

Research has indicated that quinazoline derivatives can exhibit antiviral activity, making them potential agents in the treatment of viral infections. Their mechanism may involve the inhibition of viral replication or the modulation of the immune response .

Antispasmodic Uses

These compounds have been shown to possess antispasmodic properties, which can be beneficial in treating conditions like asthma or irritable bowel syndrome, where smooth muscle spasms are a common symptom .

作用机制

属性

IUPAC Name |

6-chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4/c25-19-11-12-22-21(17-19)23(18-7-3-1-4-8-18)27-24(26-22)29-15-13-28(14-16-29)20-9-5-2-6-10-20/h1-12,17H,13-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFWMFUHURUWEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dichlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B402909.png)

![2-(3,4-dichlorophenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402910.png)

![3-(3-bromophenyl)-5-(4-fluorophenyl)-4,6-dioxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-[1,3]-dioxoindane)](/img/structure/B402911.png)

![3-Nitro-4-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402917.png)

![3-{4-nitrophenyl}-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2,4-dichlorophenyl)hydrazone]](/img/structure/B402919.png)

![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402921.png)

![3-(Benzyloxy)benzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402922.png)

![3-allyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B402925.png)

![ethyl 4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoate](/img/structure/B402926.png)

![4-[(2Z)-2-[5-oxo-3-phenyl-1-(4-phenylthiazol-2-yl)pyrazol-4-ylidene]hydrazino]benzenesulfonic acid](/img/structure/B402932.png)